molecular formula C4H11KO3PS B008354 O,O-Diethyl thiophosphate potassium salt CAS No. 5871-17-0

O,O-Diethyl thiophosphate potassium salt

Cat. No.: B008354
CAS No.: 5871-17-0
M. Wt: 209.27 g/mol
InChI Key: CVXAFWDCQRCVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O-Diethyl thiophosphate potassium salt is an organophosphorus compound with the chemical formula (C2H5O)2P(O)SKThis compound is a colorless to light yellow solid and is used in various chemical and industrial applications .

Safety and Hazards

“O,O-Diethyl thiophosphate potassium salt” is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Mechanism of Action

O,O-Diethyl thiophosphate potassium salt, also known as potassium O,O-diethyl phosphorothioate, is an organophosphorus compound . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

The synthesis of O,O-Diethyl thiophosphate potassium salt typically involves the following steps :

    Starting Materials: Ethyl alcohol and thiophosphoric acid are used as the primary reactants.

    Reaction Steps: Ethyl alcohol reacts with thiophosphoric acid to form O,O-diethyl thiophosphoric acid.

    Formation of the Salt: The synthesized O,O-diethyl thiophosphoric acid is then reacted with potassium hydroxide to produce this compound.

Chemical Reactions Analysis

O,O-Diethyl thiophosphate potassium salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, nucleophiles for substitution, and aqueous solutions for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

O,O-Diethyl thiophosphate potassium salt can be compared with other similar compounds such as :

    O,O-Diethyl dithiophosphate: Similar in structure but contains sulfur atoms in place of oxygen atoms.

    Diethyl phosphate: Lacks the sulfur atom present in this compound.

    O,O-Diethyl chlorothiophosphate: Contains a chlorine atom instead of a potassium atom.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O,O-Diethyl thiophosphate potassium salt involves the reaction of diethyl phosphorochloridothionate with potassium ethoxide, followed by reaction with sulfur to form the final product.", "Starting Materials": [ "Diethyl phosphorochloridothionate", "Potassium ethoxide", "Sulfur" ], "Reaction": [ "Step 1: Diethyl phosphorochloridothionate is reacted with potassium ethoxide in anhydrous ethanol to form O,O-diethyl phosphorothioate potassium salt.", "Step 2: Sulfur is added to the reaction mixture and heated to 150-160°C for several hours to form O,O-Diethyl thiophosphate potassium salt.", "Step 3: The final product is purified by recrystallization from ethanol." ] }

CAS No.

5871-17-0

Molecular Formula

C4H11KO3PS

Molecular Weight

209.27 g/mol

IUPAC Name

diethoxy-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);

InChI Key

CVXAFWDCQRCVEA-UHFFFAOYSA-N

SMILES

CCOP(=S)([O-])OCC.[K+]

Canonical SMILES

CCOP(=S)(O)OCC.[K]

5871-17-0

physical_description

Solid

Pictograms

Irritant

Related CAS

5852-63-1 (hydrochloride salt)
5871-17-0 (potassium salt)

Synonyms

diethylthio; diethylthiophosphate; O,O-DIETHYL HYDROGEN THIOPHOSPHATE POTASSIUM SALT; O,O-DIETHYL THIOPHOSPHATE, POTASSIUM SALT; diethoxy-hydroxy-sulfanylidene-phosphorane; O,O-Diethyl thiophosphate; O,O-DIETHYLPHOSPHOROTHIOATE,POTASSIUMSALT; POTASSIUM DIET

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 86 g (434 mmole) of O,O,O-triethyl thiophosphate in 300 ml of absolute ethanol was added 28 g (440 mmole) of 88% KOH. The resulting mixture was refluxed for 20 hours, filtered while warm, concentrated in vacuo, and triturated with 20% diethyl ether/80% hexanes to yield 67 g of the title compound, a white solid mp 192°-197° C.
Quantity
86 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-Diethyl thiophosphate potassium salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
O,O-Diethyl thiophosphate potassium salt
Reactant of Route 3
O,O-Diethyl thiophosphate potassium salt
Reactant of Route 4
Reactant of Route 4
O,O-Diethyl thiophosphate potassium salt
Reactant of Route 5
Reactant of Route 5
O,O-Diethyl thiophosphate potassium salt
Reactant of Route 6
O,O-Diethyl thiophosphate potassium salt
Customer
Q & A

A: The nonspecific reaction observed with O,O-diethyl thiophosphate potassium salt in the QCM assay suggests that this compound interacts weakly with the aptamer, but this interaction lacks the specificity seen with paraquat. [] In simpler terms, while the compound can bind to the aptamer to some extent, this binding is not driven by a unique structural recognition like the one between the aptamer and paraquat. This difference in binding behavior is reflected in the QCM results, where paraquat generates a stronger signal due to its specific and stable interaction with the aptamer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.